molecular formula C16H22ClNO3 B2357564 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide CAS No. 2411312-63-3

2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide

Cat. No.: B2357564
CAS No.: 2411312-63-3
M. Wt: 311.81
InChI Key: KYGNIAYRYKYBGA-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a dimethoxyphenylmethyl group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide typically involves multiple steps:

    Formation of the amide bond: This can be achieved by reacting a suitable carboxylic acid derivative with an amine. For instance, 2-chloropropanoic acid can be reacted with N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]amine under appropriate conditions.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide can be used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]acetamide: Similar structure with an acetamide backbone.

    2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]butanamide: Similar structure with a butanamide backbone.

Uniqueness

The uniqueness of 2-Chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-N-[(2,4-dimethoxyphenyl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-11(17)16(19)18(9-12-4-5-12)10-13-6-7-14(20-2)8-15(13)21-3/h6-8,11-12H,4-5,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYGNIAYRYKYBGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(CC1CC1)CC2=C(C=C(C=C2)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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